(4-(Diethylamino)phenyl)boronic acid hydrochloride
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Overview
Description
(4-(Diethylamino)phenyl)boronic acid hydrochloride is an organic compound that contains a boronic acid functional group attached to a phenyl ring, which is further substituted with a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Diethylamino)phenyl)boronic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-bromoaniline.
Substitution Reaction: 4-bromoaniline undergoes a substitution reaction with diethylamine to form 4-(diethylamino)aniline.
Borylation: The 4-(diethylamino)aniline is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate.
Hydrochloride Formation: The final step involves the conversion of the boronic acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-(Diethylamino)phenyl)boronic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the boronic acid group to an alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted anilines or amides.
Scientific Research Applications
(4-(Diethylamino)phenyl)boronic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is explored for its potential as a fluorescent probe for detecting biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of (4-(Diethylamino)phenyl)boronic acid hydrochloride involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and therapeutic applications. The diethylamino group can enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
(4-(Dimethylamino)phenyl)boronic acid: Similar structure but with dimethylamino instead of diethylamino group.
(4-(Methoxy)phenyl)boronic acid: Contains a methoxy group instead of a diethylamino group.
(4-(Aminomethyl)phenyl)boronic acid: Contains an aminomethyl group instead of a diethylamino group.
Uniqueness
(4-(Diethylamino)phenyl)boronic acid hydrochloride is unique due to the presence of the diethylamino group, which imparts distinct chemical properties such as increased lipophilicity and potential for enhanced biological activity compared to its analogs.
Properties
Molecular Formula |
C10H17BClNO2 |
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Molecular Weight |
229.51 g/mol |
IUPAC Name |
[4-(diethylamino)phenyl]boronic acid;hydrochloride |
InChI |
InChI=1S/C10H16BNO2.ClH/c1-3-12(4-2)10-7-5-9(6-8-10)11(13)14;/h5-8,13-14H,3-4H2,1-2H3;1H |
InChI Key |
NIHBXUCNAIEBDT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)N(CC)CC)(O)O.Cl |
Origin of Product |
United States |
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